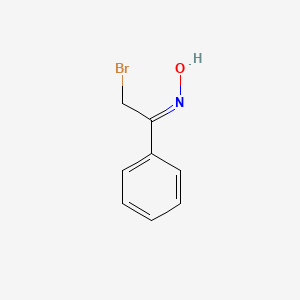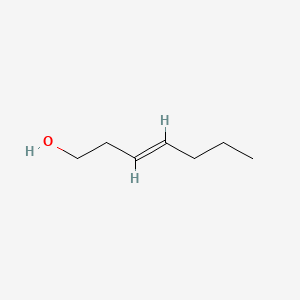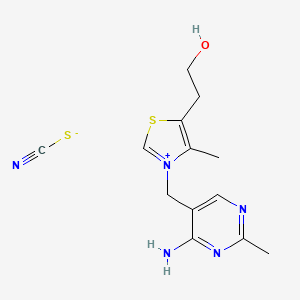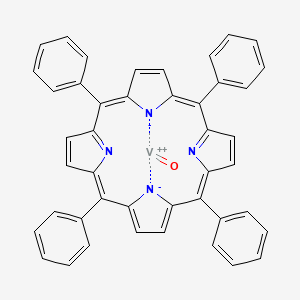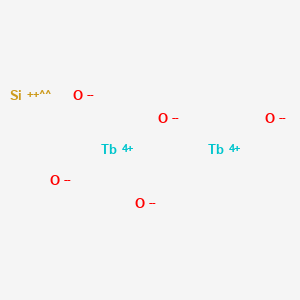
Fmoc-D-Asp(OtBu)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-D-Asp(OtBu)-OH is an aspartic acid derivative . It is used in the synthesis of polypeptides and proteins as a protective group for amino acids . It can be used to synthesize the first amino acid of the polypeptide chain, as well as aspartic acid residues that need protection at other positions .
Synthesis Analysis
Fmoc-D-Asp(OtBu)-OH is used in custom peptide synthesis . It is pre-loaded onto resin for the synthesis of peptide acids containing a C-terminal D-aspartic acid amino-acid residue by Fmoc SPPS .Molecular Structure Analysis
The molecular weight of Fmoc-D-Asp(OtBu)-OH is 411.45 g/mol . Its molecular formula is C23H25NO6 . It appears as a solid, white to off-white in color .Physical And Chemical Properties Analysis
Fmoc-D-Asp(OtBu)-OH is a light yellow solid, soluble in organic solvents such as dimethyl sulfoxide (DMSO) at room temperature, and has strong photosensitivity . It has a molar mass of 411.45 g/mol .Aplicaciones Científicas De Investigación
Peptide Synthesis
Fmoc-D-Asp(OtBu)-OH is commonly used in peptide synthesis . The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group for the amino group, and OtBu (tert-butyl) is a protective group for the carboxyl group. These protective groups are removed under specific conditions during peptide synthesis.
Protein Research
In protein research, Fmoc-D-Asp(OtBu)-OH can be used to synthesize proteins with specific sequences . This allows researchers to study the structure and function of these proteins in detail.
Drug Development
Fmoc-D-Asp(OtBu)-OH can be used in the development of new drugs . By incorporating this compound into drug molecules, researchers can modify the drug’s properties, such as its stability, solubility, or its interactions with biological targets.
Biochemical Studies
Fmoc-D-Asp(OtBu)-OH can be used in biochemical studies to investigate the role of aspartic acid in biological systems . Aspartic acid is an important amino acid involved in various biological processes, including the transmission of nerve impulses.
Chromatography and Mass Spectrometry
Fmoc-D-Asp(OtBu)-OH can be used in chromatography and mass spectrometry applications . These techniques are used to separate, identify, and quantify each component in a mixture of compounds.
Material Science
In material science, Fmoc-D-Asp(OtBu)-OH can be used to create novel materials with unique properties . For example, it can be used to synthesize polymers with specific characteristics.
Safety And Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Fmoc-D-Asp(OtBu)-OH involves the protection of the carboxylic acid group of aspartic acid with tert-butyl (OtBu) group, followed by the coupling of Fmoc (9-fluorenylmethoxycarbonyl) group to the amino group of aspartic acid.", "Starting Materials": [ "Aspartic acid", "tert-Butyl alcohol", "9-Fluorenylmethoxycarbonyl chloride", "Diisopropylcarbodiimide (DIC)", "N,N-Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Ethyl acetate", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "1. Protection of carboxylic acid group of aspartic acid with tert-butyl (OtBu) group using tert-butyl alcohol and DIC in DMF solvent.", "2. Removal of excess tert-butyl alcohol and DIC by filtration and washing with ethyl acetate.", "3. Coupling of Fmoc group to the amino group of aspartic acid using Fmoc chloride and DIPEA in DCM solvent.", "4. Removal of excess Fmoc chloride and DIPEA by filtration and washing with ethyl acetate.", "5. Deprotection of tert-butyl group using 50% TFA in DCM solvent.", "6. Removal of excess TFA and DCM by filtration and washing with ethyl acetate.", "7. Neutralization of the acidic solution with NaHCO3 and extraction with DCM.", "8. Washing of the organic layer with water and brine solution.", "9. Drying of the organic layer with anhydrous MgSO4 and filtration.", "10. Evaporation of the solvent to obtain Fmoc-D-Asp(OtBu)-OH as a white solid." ] } | |
Número CAS |
12883-39-3 |
Nombre del producto |
Fmoc-D-Asp(OtBu)-OH |
Fórmula molecular |
C23H25NO6 |
Peso molecular |
411.4477 |
Origen del producto |
United States |
Q & A
Q1: What is the role of Fmoc-D-Asp(OtBu)-OH in the synthesis of Bacitracin A?
A1: Fmoc-D-Asp(OtBu)-OH serves as a protected form of D-aspartic acid, one of the key amino acid building blocks in Bacitracin A. In the reported solid-phase synthesis, Fmoc-D-Asp(OtBu)-OH is coupled to the growing peptide chain attached to a solid support. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



